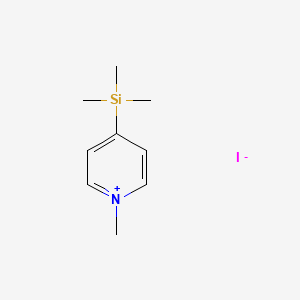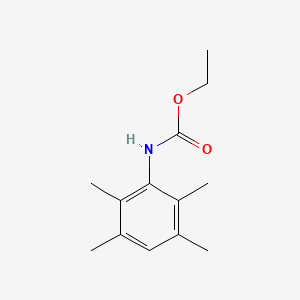![molecular formula C15H12BrNO2 B14363307 [(E)-(2-bromo-1-phenylethylidene)amino] benzoate CAS No. 92433-08-4](/img/structure/B14363307.png)
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a phenyl group, and an ethylideneamino group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(2-bromo-1-phenylethylidene)amino] benzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 1-phenylethylamine, undergoes bromination to introduce a bromine atom at the 2-position.
Condensation: The brominated intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoate ester.
Formation of the Ethylideneamino Group: The final step involves the formation of the ethylideneamino group through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides or hydroxylated derivatives.
Reduction: The major products are the corresponding reduced forms of the compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [(E)-(2-bromo-1-phenylethylidene)amino] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- [(E)-(2-chloro-1-phenylethylidene)amino] benzoate
- [(E)-(2-fluoro-1-phenylethylidene)amino] benzoate
- [(E)-(2-iodo-1-phenylethylidene)amino] benzoate
Uniqueness
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interactions with molecular targets and its overall chemical behavior.
Propiedades
Número CAS |
92433-08-4 |
|---|---|
Fórmula molecular |
C15H12BrNO2 |
Peso molecular |
318.16 g/mol |
Nombre IUPAC |
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate |
InChI |
InChI=1S/C15H12BrNO2/c16-11-14(12-7-3-1-4-8-12)17-19-15(18)13-9-5-2-6-10-13/h1-10H,11H2/b17-14- |
Clave InChI |
SOJWATNXEMEGSV-VKAVYKQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=CC=C2)/CBr |
SMILES canónico |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
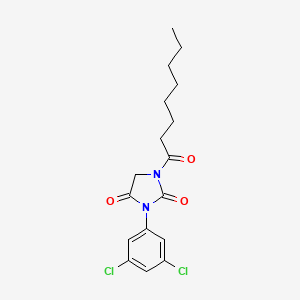
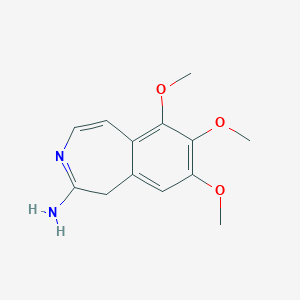
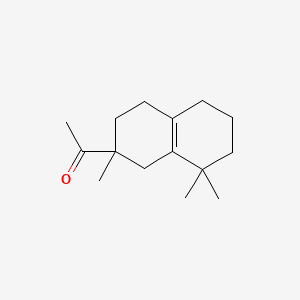
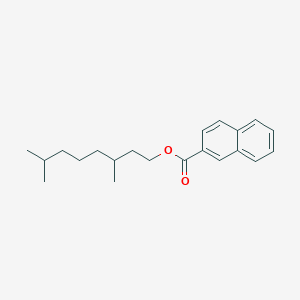
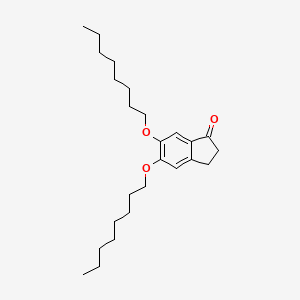
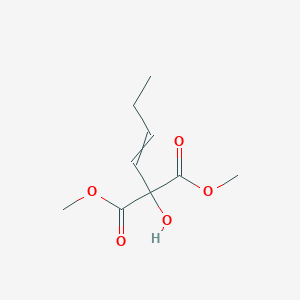

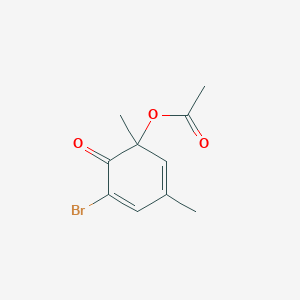
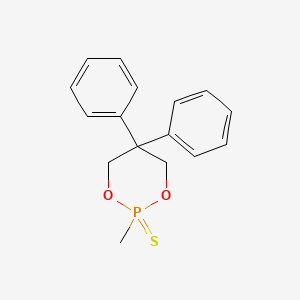
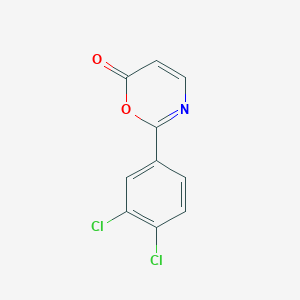
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
